BC 11-38 -

BC 11-38

Catalog Number: EVT-261111
CAS Number:
Molecular Formula: C15H16N2OS2
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BC-11-38 is a potent and selective phosphodiesterase (PDE) 11 inhibitor (IC50s = 0.28 µM and >100 µM for PDE11 and PDE1-10, respectively). Gene association studies suggested that PDE11 was involved in adrenal function, and in H295R human adrenocortical cells, BC-11-38 increased cAMP and cortisol levels and activating transcription factor 1 (ATF-1) phosphorylation.
BC 11-38 is a selective inhibitor of PDE11 with an IC50 value of 0.28 μM.
Overview

BC 11-38, also known as 3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, is a selective inhibitor of phosphodiesterase 11. This compound has garnered attention for its ability to elevate cyclic adenosine monophosphate levels, enhance protein kinase A-mediated activating transcription factor 1 phosphorylation, and stimulate cortisol production in human adrenocortical cells. It exhibits significant selectivity towards phosphodiesterase 11 with an IC50 value of approximately 0.28 µM, while showing minimal activity against other phosphodiesterases (IC50 > 100 µM) .

Synthesis Analysis

The synthesis of BC 11-38 involves several intricate steps that require precise control of reaction conditions to ensure high purity and yield. The process typically includes:

  • Preparation of Intermediate Compounds: The synthesis begins with the formation of intermediate compounds through organic reactions.
  • Nucleophilic Substitution and Cyclization Reactions: These reactions are crucial for constructing the thieno-pyrimidine core structure of BC 11-38.
  • Final Product Formation: The final compound is obtained through a series of purification steps to isolate the desired product from by-products .

The industrial production of BC 11-38 necessitates stringent environmental controls, including temperature and humidity management, to maintain stability over time .

Molecular Structure Analysis

BC 11-38 has a complex molecular structure characterized by a thieno-pyrimidine core. The chemical formula is C14H17N3OS, and its molecular weight is approximately 273.37 g/mol. The compound features:

  • Functional Groups: It contains a phenyl group and a propylthio group attached to the thieno-pyrimidine backbone.
  • Structural Configuration: The stereochemistry of the compound plays a role in its biological activity, particularly in its interaction with phosphodiesterase 11 .
Chemical Reactions Analysis

BC 11-38 participates in various chemical reactions that are essential for its synthesis and potential modifications:

  • Oxidation Reactions: Involve the addition of oxygen or removal of hydrogen atoms.
  • Reduction Reactions: Include the addition of hydrogen or removal of oxygen.
  • Substitution Reactions: Characterized by the replacement of specific atoms or groups within the molecule .

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The specific outcomes depend on the reaction conditions and reagents employed.

Mechanism of Action

BC 11-38 functions primarily as an inhibitor of phosphodiesterase 11, leading to several biochemical effects:

  1. Inhibition of Phosphodiesterase Activity: By binding to phosphodiesterase 11, BC 11-38 inhibits its enzymatic activity.
  2. Elevation of Cyclic Adenosine Monophosphate Levels: This inhibition results in increased levels of cyclic adenosine monophosphate within cells.
  3. Activation of Protein Kinase A Pathway: Elevated cyclic adenosine monophosphate levels activate protein kinase A, which subsequently phosphorylates activating transcription factor 1, enhancing cortisol production in human adrenocortical cells .

The compound's effects have been observed in various cell lines, notably H295R human adenocortical carcinoma cells, where it significantly increased both cortisol production and cyclic adenosine monophosphate levels .

Physical and Chemical Properties Analysis

BC 11-38 exhibits several notable physical and chemical properties:

  • Stability: The compound is stable for up to 24 months when stored in a lyophilized form at room temperature.
  • Solubility: Its solubility characteristics are influenced by the presence of various solvents, which can affect its bioavailability and efficacy .
  • Selectivity: It displays over 100-fold selectivity for phosphodiesterase 11 compared to other phosphodiesterases (PDEs) .

These properties make BC 11-38 a promising candidate for further research and application in pharmacological contexts.

Applications

BC 11-38 has several scientific applications due to its specific mechanism of action:

  • Cortisol Production Enhancement: It is being investigated for its potential use in treating conditions associated with low cortisol levels, such as adrenal insufficiency or adrenal suppression due to corticosteroid treatments .
  • Cancer Research: Its ability to modulate cyclic adenosine monophosphate levels may have implications in cancer therapy, particularly in cancers where phosphodiesterase activity is altered .
  • Pharmaceutical Development: Ongoing research aims to explore derivatives and analogues of BC 11-38 for improved efficacy and safety profiles in clinical applications .
Introduction to PDE11 Inhibition and BC 11-38

Phosphodiesterase 11 (PDE11) in Cellular Signaling and Disease Pathogenesis

Phosphodiesterase 11A (PDE11A) is the most recently identified member of the PDE superfamily, distinguished by its dual specificity for hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [7]. Encoded by a single gene (PDE11A) on chromosome 2q31.2, it generates four splice variants (PDE11A1–4) through alternative splicing and isoform-specific promoters [7]. Each isoform possesses a unique N-terminal regulatory domain, but shares a conserved C-terminal catalytic domain responsible for cyclic nucleotide hydrolysis [7]. PDE11A4, the longest isoform, is exclusively expressed in the brain (particularly the hippocampal formation), while PDE11A1 and PDE11A3 appear in the prostate, seminal vesicles, and spleen [7].

Role in Cellular Signaling:

  • PDE11A regulates localized pools of cAMP/cGMP, impacting protein kinase A (PKA) signaling, gene transcription, and hormone secretion [3] [7].
  • In adrenal H295R cells, PDE11A inactivation elevates cAMP, activating PKA-mediated phosphorylation of transcription factors like ATF-1 and increasing cortisol synthesis [3] [6].

Disease Pathogenesis:Genetic defects in PDE11A are linked to severe endocrine and psychiatric disorders:

  • Adrenal Hyperplasia & Cushing Syndrome: Inactivating mutations cause aberrant cortisol overproduction in adrenocortical tumors [3] [7].
  • Cancer: Genome-wide studies associate PDE11A defects with prostate, testicular, and adrenal malignancies [3].
  • Psychiatric Disorders: Murine PDE11A-knockout models exhibit mood dysregulation and social memory deficits, implicating hippocampal PDE11A4 in neuropsychiatric conditions [3] [7].

Table 1: PDE11A Isoforms and Tissue Distribution

IsoformRegulatory DomainsPrimary TissuesCatalytic Properties
PDE11A1Truncated GAF-BProstate, SpleenHigh substrate affinity (cAMP/cGMP)
PDE11A2Truncated GAF-A, Full GAF-BNot well-characterizedHigh substrate affinity
PDE11A3Truncated GAF-A, Full GAF-BSeminal Vesicles, SpleenHigh catalytic rate
PDE11A4Full GAF-A, Full GAF-BBrain (Hippocampus)High catalytic rate, low affinity

Historical Development of PDE11-Specific Inhibitors

The quest for PDE11-selective inhibitors began in earnest in the early 2000s following the enzyme’s discovery. Initial efforts faced challenges due to structural similarities between PDE catalytic domains, particularly PDE5 and PDE11. Early inhibitors like dipyridamole showed weak PDE11 inhibition but lacked specificity [7].

Key Developments:

  • Yeast-Based Screening: A breakthrough came in 2012 with a high-throughput screen using engineered Schizosaccharomyces pombe yeast. This assay identified BC 11-38 as a potent PDE11 inhibitor (IC₅₀ = 0.28 µM) with >350-fold selectivity over PDE1–10 (IC₅₀ >100 µM) [6].
  • Therapeutic Rationale: Inhibitors were designed to target PDE11’s unique N-terminal phosphorylation sites (e.g., S117/S162 in PDE11A4) and GAF domains absent in other PDEs [7] [10].
  • Patent Landscape: The 2015 patent US9173884B2 disclosed thienopyrimidinone-based inhibitors (including BC 11-38) for treating adrenal insufficiency and cancer [10].

Table 2: Evolution of PDE11 Inhibitors

Compound ClassSelectivity (PDE11 vs. PDE1–10)LimitationsAdvancements
Dipyridamole<10-foldLow potency, off-target effectsFirst non-selective reference inhibitor
VinpocetinePDE11A3-specificIneffective against brain PDE11A4Isoform-specific targeting
Thienopyrimidinones (BC 11-38)>350-foldLimited solubilityNanomolar potency, functional activity in cells

BC 11-38: Discovery and Rationale for PDE11 Selectivity

BC 11-38 (chemical name: 6,7-Dihydro-3-phenyl-2-(propylthio)thieno[3,2-d]pyrimidin-4(3H)one) emerged from a targeted screen for PDE11 antagonists. Its molecular structure (C₁₅H₁₆N₂OS₂, MW 304.43 g/mol) features a thienopyrimidinone core with a phenyl ring at position 3 and a propylthio chain at position 2 [2] [6]. This configuration confers exceptional selectivity.

Mechanistic Basis for Selectivity:

  • Catalytic Domain Interaction: BC 11-38 competitively binds PDE11’s catalytic pocket, exploiting a unique glutamine residue (Q869) critical for substrate binding [7] [10].
  • N-Terminal Specificity: Unlike PDE11A3, PDE11A4 contains phosphorylation sites (S117/S162) that modulate homodimerization and subcellular localization. BC 11-38’s efficacy persists even when these sites are mutated, confirming catalytic-domain targeting [7].
  • Biochemical Selectivity: Enzyme assays confirm IC₅₀ values of 0.28 µM for PDE11 versus >100 µM for PDE1–10 [2] [6].

Functional Validation:In H295R adrenocortical carcinoma cells:

  • BC 11-38 (20 µM) increases cAMP 3.5-fold within 1 hour [8].
  • Cortisol production rises significantly, mimicking the hormonal dysregulation in Cushing syndrome [3] [6].

Table 3: Biochemical Profile of BC 11-38

PropertyValueMethod
Molecular FormulaC₁₅H₁₆N₂OS₂HPLC, MS [6]
IC₅₀ (PDE11)0.28 µMRadioenzymatic assay [6]
Selectivity (PDE1–10)>100 µM (IC₅₀)Radioenzymatic assay [2]
Solubility33 mg/mL in DMSO; 14 mg/mL in ethanolKinetic solubility [5] [8]
Biological Activity↑ cAMP, ↑ cortisol in H295R cellsELISA/RIA [3]

Structural Analysis:The canonical SMILES string (O=C1C=3SCCC=3N=C(SCCC)N1C2CCCCC2) reveals two flexible side chains: a propylthio group enhancing hydrophobic pocket engagement and a cyclohexane-linked phenyl ring enabling π-stacking in the PDE11 catalytic cleft [2] [10]. This design minimizes interactions with the catalytic sites of PDE5 or PDE10, which lack complementary topology.

Table 4: Compound Nomenclature for BC 11-38

IdentifierDesignation
Systematic Name6,7-Dihydro-3-phenyl-2-(propylthio)thieno[3,2-d]pyrimidin-4(3H)one
CAS Registry686770-80-9
PubChem CID2052828
SynonymsBC-11-38; BC11 38
Canonical SMILESO=C1C=3SCCC=3N=C(SCCC)N1C2CCCCC2
InChIKeyYHNDCCKFNWDQGW-UHFFFAOYSA-N

Properties

Product Name

BC 11-38

IUPAC Name

3-phenyl-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Molecular Formula

C15H16N2OS2

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C15H16N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

YHNDCCKFNWDQGW-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2

Solubility

Soluble in DMSO

Synonyms

BC11-38; BC 11-38; BC-11-38.

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.